
GSK1795091
Descripción general
Descripción
GSK1795091, también conocido como CRX-601, es un agonista sintético del receptor 4 tipo Toll (TLR4). Es un compuesto de 4-fosfato de aminoalquil glucosamina que ha mostrado potencial en desarrollo clínico para el tratamiento del cáncer. Este compuesto ha despertado interés debido a su capacidad para estimular el sistema inmunológico, convirtiéndolo en un candidato prometedor para la inmunoterapia contra el cáncer .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de GSK1795091 implica la preparación de 4-fosfato de aminoalquil glucosamina. La ruta sintética generalmente incluye la derivatización de grupos funcionales hidrofílicos. Se ha desarrollado un nuevo protocolo de extracción, que incluye la limpieza de la muestra con una placa de preparación de muestra de paso a través de Ostro™ y un enfoque de doble derivatización química .
Métodos de producción industrial
Los métodos de producción industrial para this compound no están ampliamente documentados en el dominio público. La síntesis del compuesto involucra condiciones precisas y controladas para garantizar la pureza y la eficacia requeridas para las aplicaciones clínicas. El proceso de producción probablemente incluye múltiples pasos de purificación y validación para cumplir con los estándares regulatorios.
Análisis De Reacciones Químicas
Tipos de reacciones
GSK1795091 se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales dentro del compuesto.
Sustitución: Las reacciones de sustitución se utilizan para introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones para estas reacciones se controlan cuidadosamente para lograr las modificaciones deseadas sin comprometer la integridad del compuesto.
Productos principales formados
Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener diferentes propiedades farmacológicas. Estos derivados se estudian para comprender sus posibles aplicaciones terapéuticas y para optimizar la eficacia del compuesto.
Aplicaciones Científicas De Investigación
Phase I Trials
-
Safety and Tolerability :
- In a study involving healthy volunteers, GSK1795091 was administered intravenously at doses ranging from 7 to 100 ng. The primary objective was to assess safety and tolerability. Results indicated that 53% of participants receiving this compound experienced at least one adverse event, primarily influenza-like symptoms and increased body temperature. No serious adverse events were reported, suggesting that this compound is acceptably tolerated at these doses .
-
Combination Therapy :
- A significant focus has been on combining this compound with other immunotherapies. In a trial involving patients with advanced solid tumors, this compound was administered alongside either GSK3174998 (an OX40 agonist) or pembrolizumab. The trial aimed to evaluate safety, tolerability, and preliminary efficacy. Of the 54 patients treated, a notable percentage experienced treatment-emergent adverse events, but the safety profiles were comparable across formulations .
-
Pharmacokinetics and Pharmacodynamics :
- Pharmacokinetic studies demonstrated that this compound exhibited dose-proportional increases in exposure. Pharmacodynamic assessments showed transient increases in cytokine levels (e.g., IL-10, IP-10) following administration, indicating effective target engagement and immune modulation . However, modifications in the formulation during trials affected biological activity, highlighting the importance of formulation stability in clinical outcomes .
Case Study 1: Combination with Pembrolizumab
- In a specific cohort of patients treated with this compound and pembrolizumab, three patients achieved partial responses (PR), while thirteen maintained stable disease (SD). This suggests potential efficacy when combining TLR4 activation with PD-1 blockade .
Case Study 2: Safety Profile Analysis
- A detailed analysis of adverse events reported during trials indicated that while most patients experienced mild to moderate side effects, the incidence of immune-related adverse events was higher with the original formulation compared to the modified version . This underscores the need for careful monitoring of formulation impacts on patient safety.
Data Summary Table
Mecanismo De Acción
GSK1795091 ejerce sus efectos al unirse al receptor 4 tipo Toll (TLR4) en la superficie de las células inmunitarias. Esta unión activa la vía de señalización TLR4, lo que lleva a la producción de citoquinas y quimioquinas que estimulan el sistema inmunitario. La activación de TLR4 mejora la capacidad del cuerpo para reconocer y atacar las células cancerosas, lo que convierte a this compound en una herramienta valiosa en la inmunoterapia contra el cáncer .
Comparación Con Compuestos Similares
Compuestos similares
Lipopolisacárido monofosforilado (MPL): Otro agonista TLR4 utilizado como adyuvante en vacunas.
Análogos de lipopolisacárido: Compuestos similares a GSK1795091 que se dirigen a TLR4 y tienen propiedades inmunoestimulantes.
Singularidad
This compound es único debido a su estructura específica como 4-fosfato de aminoalquil glucosamina, que proporciona propiedades farmacocinéticas y farmacodinámicas distintas. Su capacidad para inducir una respuesta inmunitaria potente con efectos adversos mínimos lo convierte en un candidato prometedor para un mayor desarrollo en la inmunoterapia contra el cáncer .
Actividad Biológica
GSK1795091 is a synthetic analog of lipid A that functions as a Toll-like receptor 4 (TLR4) agonist. It has garnered attention for its potential immunomodulatory effects, particularly in the context of cancer therapy. This article provides a detailed examination of its biological activity, including pharmacokinetics, pharmacodynamics, case studies, and findings from clinical trials.
This compound activates TLR4, which plays a critical role in the innate immune response. Upon activation, TLR4 stimulates various immune pathways, leading to the production of pro-inflammatory cytokines and chemokines. This mechanism enhances antigen presentation and modulates T-cell responses, making it a potential adjuvant in cancer immunotherapy .
Pharmacokinetics (PK) and Pharmacodynamics (PD)
Pharmacokinetics:
- This compound has demonstrated a dose-proportional increase in exposure when administered intravenously.
- The compound exhibited favorable PK properties in healthy volunteers, with transient immune cell changes observed within 1-4 hours post-administration .
Pharmacodynamics:
- The PD effects include dose-dependent increases in cytokine levels such as IP-10, IL-10, and IL-1RA.
- However, modifications in the manufacturing process led to a reduction in PD activity, suggesting that the aggregate size of this compound may negatively correlate with its biological activity .
Phase I Trials
The primary clinical investigation of this compound was conducted under NCT03447314, focusing on its safety and efficacy when combined with other immunotherapies such as pembrolizumab. Key findings include:
- Patient Demographics: 54 patients with advanced solid tumors were enrolled.
- Adverse Events: 94% experienced at least one treatment-emergent adverse event (TEAE), with common events including chills (41%), nausea (37%), and fatigue (35%) .
- Efficacy Data: While some patients achieved partial responses (PR), the overall anti-tumor activity data were limited due to the study's termination following the discovery of reduced biological activity linked to manufacturing changes .
Case Studies
A notable case study involved examining the impact of this compound on patients with head and neck squamous cell carcinoma. The study aimed to assess the combination therapy's effectiveness with checkpoint inhibitors. Results indicated:
- A subset of patients showed stable disease (SD) or partial response when treated with this compound alongside pembrolizumab.
- The study highlighted the need for further investigation into optimal dosing regimens and formulation adjustments to enhance therapeutic outcomes .
Data Table: Summary of Clinical Findings
Parameter | Findings |
---|---|
Total Patients Enrolled | 54 |
Adverse Events | 94% experienced TEAEs |
Common TEAEs | Chills (41%), Nausea (37%), Fatigue (35%) |
Partial Responses | 3 patients achieved PR |
Stable Disease | 13 patients achieved SD |
Manufacturing Changes Impact | Reduced cytokine production observed |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of GSK1795091 as a TLR4 agonist, and how does its structural configuration influence immune cell activation?
this compound is a synthetic lipid A analog that binds to TLR4 on dendritic cells, monocytes, and macrophages, activating downstream signaling pathways (e.g., MyD88/TRIF) to induce pro-inflammatory cytokines (e.g., IL-10, IP-10) and chemokines . Its activity depends on the molecular conformation of lipid A-like aggregates, with globular morphologies (≥200 nm diameter) showing reduced biological activity compared to smaller, sheet-like aggregates . Key validation methods include cryogenic transmission electron microscopy (cryo-TEM) for aggregate morphology and dynamic light scattering (DLS) for size distribution analysis .
Q. How can researchers design pharmacokinetic (PK) studies for this compound given its ultra-low dosing requirements (<1 μg)?
Ultra-sensitive bioanalytical assays are required due to sub-nanogram dosing. A validated method using double chemical derivatization (targeting hydrophilic functional groups) with Ostro™ pass-through sample preparation achieves a lower limit of quantification (LLOQ) of 2 pg/mL in plasma. Key parameters include:
- Derivatization agents : Diazomethane and pentafluorobenzyl bromide.
- LC-MS/MS conditions : Reverse-phase chromatography with tandem mass spectrometry. This protocol minimizes nonspecific binding and carryover, critical for accurate PK modeling .
Q. What preclinical models best predict this compound’s immunomodulatory effects in humans?
Use ex vivo whole-blood assays to measure cytokine release (e.g., IL-1RA, IP-10) as primary PD biomarkers. In murine models, combine this compound with checkpoint inhibitors (e.g., anti-OX40, anti-PD-1) to assess synergistic T-cell activation. Note that aggregate size differences between preclinical and clinical formulations may reduce translational validity .
Advanced Research Questions
Q. How do manufacturing changes in this compound formulation affect its pharmacodynamic (PD) activity, and what analytical methods are critical for detecting these changes?
A phase I trial (NCT03447314) demonstrated that modifying the formulation (ethanol dissolution replacing sonication) increased aggregate size (from ~100 nm to ~200 nm) and reduced cytokine induction despite higher systemic exposure. Key analytical steps:
- Cryo-TEM : Visualize aggregate morphology.
- DLS : Quantify hydrodynamic diameter.
- PD biomarker panels : Multiplex assays for IL-10, IP-10, and IL-1RA. Researchers must replicate sonication steps during preparation to maintain bioactivity .
Q. How should researchers resolve contradictory findings on this compound’s active form (monomer vs. aggregate) across studies?
Conflicting evidence arises from differing preparation protocols. To reconcile results:
- Controlled aggregation studies : Compare monomeric (ethanol-dissolved) vs. sonicated formulations in in vitro TLR4 reporter assays.
- Structure-activity relationship (SAR) analysis : Correlate aggregate size/shape with cytokine induction thresholds. Preclinical data suggest that smaller aggregates (<150 nm) enhance TLR4 binding efficiency, while larger globular aggregates impair receptor interaction .
Q. What experimental strategies can isolate the impact of this compound’s TLR4 agonism from combination therapies in clinical trials?
In the NCT03447314 trial, confounding factors arose due to co-administration with immunomodulators (anti-OX40, pembrolizumab). Recommended approaches:
- Cohort stratification : Compare PD biomarkers in patients receiving this compound monotherapy vs. combination regimens.
- Dose-response modeling : Analyze cytokine levels (e.g., IP-10) against this compound exposure (AUC) to distinguish drug-specific effects.
- Single-cell RNA sequencing : Identify TLR4 pathway activation signatures in circulating immune cells .
Q. How can researchers address batch-to-batch variability in this compound’s biological activity during preclinical development?
Implement quality control protocols:
- Aggregate stability testing : Monitor size distribution (DLS) over 24–72 hours.
- Reference standard calibration : Use a master batch with verified PD activity (e.g., IP-10 induction ≥2-fold over baseline).
- Accelerated degradation studies : Assess thermal/oxidative stress impacts on aggregate morphology .
Q. Methodological Considerations
Q. What statistical approaches are optimal for analyzing dose-limiting toxicities (DLTs) in this compound trials with small sample sizes?
Use Bayesian hierarchical models (e.g., Neuenschwander continual reassessment method) to estimate maximum tolerated doses (MTDs) while pooling safety data across combination partners. Adjust for formulation-specific AE profiles (e.g., higher rates of chills/fever with original sonicated batches) .
Q. How should researchers validate this compound’s target engagement in tumor microenvironments?
Combine multiplex immunohistochemistry (e.g., TLR4+ cell quantification) with spatial transcriptomics in tumor biopsies. Correlate intratumoral cytokine levels (via microdialysis) with systemic PD biomarkers .
Q. Tables
Table 1. Comparison of Original vs. Modified this compound Formulations
Parameter | Original Formulation | Modified Formulation |
---|---|---|
Aggregate Size (DLS) | 100 nm | 200 nm |
Sonication Step | Yes | No |
Ethanol Dissolution | No | Yes |
Cytokine Induction | High (IP-10 ≥500 pg/mL) | Low (IP-10 ≤100 pg/mL) |
Systemic Exposure (AUC) | 1500 h·pg/mL | 3000 h·pg/mL |
Data from |
Table 2. Key PD Biomarkers for this compound Activity
Biomarker | Induction Threshold | Assay Platform |
---|---|---|
IP-10 | ≥200 pg/mL | Luminex® |
IL-1RA | ≥50 pg/mL | MSD® U-PLEX |
IL-10 | ≥30 pg/mL | ELISA |
Data from |
Propiedades
Número CAS |
1233589-81-5 |
---|---|
Fórmula molecular |
C81H157N2O16P |
Peso molecular |
1446.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(3R)-3-decoxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decoxytetradecanoyl]amino]-4-[(3R)-3-decoxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxypropanoic acid |
InChI |
InChI=1S/C81H157N2O16P/c1-7-13-19-25-31-37-40-46-52-58-69(93-61-55-49-43-34-28-22-16-10-4)64-74(85)82-72(80(88)89)68-96-81-77(83-75(86)65-70(59-53-47-41-38-32-26-20-14-8-2)94-62-56-50-44-35-29-23-17-11-5)79(78(73(67-84)97-81)99-100(90,91)92)98-76(87)66-71(60-54-48-42-39-33-27-21-15-9-3)95-63-57-51-45-36-30-24-18-12-6/h69-73,77-79,81,84H,7-68H2,1-6H3,(H,82,85)(H,83,86)(H,88,89)(H2,90,91,92)/t69-,70-,71-,72+,73-,77-,78-,79-,81-/m1/s1 |
Clave InChI |
ICLAYQQKWJGHBV-XJZMHMBSSA-N |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |
SMILES isomérico |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GSK1795091; GSK-1795091; GSK 1795091; CRX-601; CRX601; CRX 601; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.